2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole”, thiazole-based compounds have been synthesized using both conventional and green approaches . For instance, ZnO nanoparticles have been used as catalysts in the synthesis of thiazole-based Schiff base compounds .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer and Antimicrobial Applications
- Bioactive fluorenes : Thiazoles, thiazolidinones, and azetidinones, including compounds similar to 2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole, have been synthesized and evaluated for their anticancer and antimicrobial activities. Some of these compounds demonstrated remarkable activity against human lung and breast carcinoma cell lines, offering a novel class of fluorene-based bioactive agents (Hussein et al., 2020).
Antibacterial Activity
- Novel antibiotics : A study described the synthesis of substituted azetidinyl]oxy]acetic acids, demonstrating significant activity predominantly against Gram-negative bacteria, showcasing the potential of these compounds in antibiotic development (Woulfe & Miller, 1985).
- Antimicrobial agents : Various synthesized thiazole and azetidinone derivatives, including those similar to this compound, have been evaluated for their antimicrobial properties, showing promise as effective agents against several microbes (Mehta et al., 2006).
Enzyme Inhibition and Biological Activity
- Enzyme inhibitors and CNS effects : 2-azetidinones have been assessed for various biological activities including enzyme inhibition and effects on the central nervous system, broadening the scope of their potential applications in medicine (Parikh et al., 2000).
- Biochemical transformations : Azole derivatives, a category to which this compound belongs, are prominent in various biochemical transformations due to their diverse biological activities, including antitumor and antibacterial effects (Sankar et al., 2022).
Agricultural Applications
- Rice bacterial leaf blight treatment : Sulfone derivatives containing thiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight, indicating potential agricultural applications (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)thiazole” is not available, it’s important to note that thiazole-based compounds can have toxic effects. In silico cytotoxicity predictions showed that some synthesized compounds have a Lethal Dose (LD 50) value indicating that the compounds could be categorized under toxic class .
Future Directions
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c12-16(13,8-1-2-8)11-5-7(6-11)14-9-10-3-4-15-9/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCAVOMBCGRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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